molecular formula C8H5ClF3NO3 B1392642 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid CAS No. 1221792-35-3

3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid

Cat. No. B1392642
M. Wt: 255.58 g/mol
InChI Key: OSUAAIABKQEPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid, also known as 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid, is a chemical compound with the molecular formula C8H5ClF3NO3 . It has a molecular weight of 255.58 . The compound is solid in physical form and has a melting point of 143 - 144°C .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves a combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF3NO3/c1-16-6-5(9)4(7(14)15)3(2-13-6)8(10,11)12/h2H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

As mentioned earlier, 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid is a solid compound with a melting point of 143 - 144°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimycobacterial Activity

3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid and its derivatives have shown significant antimycobacterial activity. Compounds synthesized from this chemical were tested against Mycobacterium tuberculosis strains, including those resistant to isoniazid, and displayed promising results. These compounds inhibit mycolic acid biosynthesis, a crucial pathway in mycobacterial cell wall formation (Almeida da Silva et al., 2008).

Synthesis and Characterization of Derivatives

The chemical has been used in the synthesis of various organic compounds. For instance, it aided in the creation of specific pyrazoles and Schiff base compounds, which were characterized by their physical and chemical properties. These findings highlight the versatility of 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid in synthesizing a range of organic structures (Bijwe et al., 2011).

Application in Organic Chemistry Research

The compound has been utilized in organic chemistry research, notably in studying reaction mechanisms and synthesizing new compounds. For instance, its role in the alcoholysis of trifluoromethyl groups attached to the pyridine ring provides insights into the behavior of these groups in organic reactions (Qian & Liu, 1996).

Development of Metal-Organic Frameworks (MOFs)

Recent research has explored the use of isonicotinic acid derivatives in creating metal-organic frameworks (MOFs). These compounds show potential as semiconductor materials due to their unique structural and electronic properties, which can be harnessed for various applications (Wang, Li, & Wang, 2021).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with respiratory system toxicity and is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid, have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c1-16-6-5(9)4(7(14)15)3(2-13-6)8(10,11)12/h2H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUAAIABKQEPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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